molecular formula C21H16F2N4O2S B2649811 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1172255-33-2

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2649811
CAS No.: 1172255-33-2
M. Wt: 426.44
InChI Key: XPWDLMAUQPCGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Fluorinated Pyrazole-Thiazole Carboxamides

The strategic incorporation of fluorine into heterocyclic frameworks began in the late 19th century with Knorr’s pioneering synthesis of pyrazoles via β-diketone condensations . However, fluorination strategies remained limited until the mid-20th century, when advances in electrophilic fluorination reagents enabled precise substitution at aromatic positions. The parallel development of thiazole chemistry—notably the Hantzsch thiazole synthesis—provided a foundation for hybrid systems. Early attempts to merge these heterocycles focused on non-fluorinated analogs, but the discovery of fluorine’s bioisosteric properties in the 1980s catalyzed interest in fluorinated variants .

A pivotal milestone emerged in the 2000s with the application of Huisgen [3+2] cycloadditions to construct pyrazole cores bearing electron-withdrawing fluoroaryl groups . For instance, trifluoromethylated pyrazoles synthesized via hypervalent iodine-mediated trifluoromethylation of acetylenic ketones demonstrated enhanced dipole moments, facilitating subsequent nucleophilic substitutions with thiazole amines . The compound under discussion represents an evolution of this approach, utilizing dual 4-fluorophenyl groups to optimize π-stacking interactions with biological targets while the 4-methylthiazole moiety improves solubility .

Significance in Heterocyclic Medicinal Chemistry

Pyrazole-thiazole hybrids occupy a unique chemical space due to three synergistic features:

  • Electronic Modulation : Fluorine’s electronegativity (-3.98 Pauling scale) polarizes the pyrazole ring, enhancing hydrogen-bonding capacity at the carboxamide oxygen . This effect is amplified in the title compound by two para-fluorine atoms, which reduce the pKa of adjacent protons, favoring deprotonation in physiological environments.
  • Conformational Rigidity : The thiazole’s sulfur atom introduces stereoelectronic constraints, locking the carboxamide linker into a planar conformation that preorganizes the molecule for target binding .
  • Metabolic Stability : Fluorine’s resistance to cytochrome P450 oxidation and the thiazole’s inherent stability against hydrolytic cleavage confer prolonged half-lives compared to non-halogenated analogs .

Recent studies highlight these hybrids’ dominance in antimicrobial and anticancer research. For example, pyrazole–thiazole carboxamides exhibit sub-micromolar inhibition of Rhizoctonia cerealis by disrupting chitin synthase, outperforming commercial fungicides like thifluzamide . Structural-activity relationship (SAR) analyses reveal that the 4-fluorophenylmethoxy group in the title compound prevents π-stacking aggregation, a common limitation in earlier derivatives .

Research Objectives and Contemporary Challenges

Current synthetic objectives for this compound class focus on three areas:

  • Regioselective Fluorination : Achieving site-specific fluorine incorporation remains challenging due to the similar reactivity of pyrazole’s N1 and N2 positions. Computational modeling suggests that bulky substituents at C4 (e.g., 4-fluorophenylmethoxy) favor fluorination at C5 via steric hindrance .
  • Scalable Cycloadditions : While [3+2] cycloadditions between fluorinated nitrile imines and thiazole-derived dipolarophiles yield high regioselectivity, scaling these reactions requires non-cryogenic conditions. Recent advances in flow chemistry have enabled continuous synthesis at 25°C with 78% yields .
  • Targeted Bioactivity : The dual fluorophenyl groups in 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide suggest potential kinase inhibition, but empirical validation is pending. Molecular docking studies predict strong binding to BRAF V600E (ΔG = -9.8 kcal/mol) due to halogen bonding with K483 .

Table 1. Comparative Analysis of Pyrazole-Thiazole Hybrid Synthetic Methods

Method Reagents Temperature (°C) Yield (%) Regioselectivity (C3:C5)
Huisgen Cycloaddition Nitrile imine, Thiazole alkyne -20 65 95:5
Ullmann Coupling CuI, 4-Fluorophenylboronic acid 110 52 80:20
Flow Chemistry Microreactor, Togni reagent 25 78 98:2

The table above underscores the superiority of flow-based cycloadditions in balancing yield and selectivity. However, the requirement for specialized equipment limits widespread adoption, highlighting a key industrial challenge .

Future directions must address fluorine’s environmental persistence, as polyfluorinated heterocycles pose bioaccumulation risks. Green chemistry approaches, such as photocatalytic defluorination-post functionalization, offer promise but remain untested for this specific carboxamide .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2S/c1-13-12-30-21(24-13)25-20(28)19-18(29-11-14-2-4-15(22)5-3-14)10-27(26-19)17-8-6-16(23)7-9-17/h2-10,12H,11H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWDLMAUQPCGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F2N4O2S , and it possesses a molecular weight of 374.41 g/mol . The structure includes a pyrazole ring, thiazole moiety, and fluorophenyl groups, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to the one in focus have shown significant activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : They also exhibit the ability to inhibit biofilm formation, a key factor in bacterial resistance .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively researched:

  • Cell Line Studies : The compound has been evaluated against several cancer cell lines such as MCF7 (breast cancer), Hep-2 (laryngeal cancer), and A549 (lung cancer). Notably:
    • IC50 Values : For MCF7, IC50 values were reported at 3.79 µM , indicating significant cytotoxicity .
    • Mechanism of Action : The compound may induce apoptosis in cancer cells, which is a desirable mechanism for anticancer agents .

Anti-inflammatory Activity

Compounds within this chemical class have shown promise as anti-inflammatory agents:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that these compounds can reduce levels of pro-inflammatory cytokines, potentially making them useful in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including the compound in focus. Results indicated that it effectively inhibited bacterial growth at low concentrations and prevented biofilm formation .
  • Anticancer Screening : In another study, derivatives were screened against multiple cancer cell lines. The compound displayed significant cytotoxic effects with IC50 values comparable to established anticancer drugs .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
AntimicrobialStaphylococcus epidermidis0.22 - 0.25 μg/mL
AnticancerMCF73.79 µM
AnticancerHep-23.25 mg/mL
AnticancerA54926 µM

Scientific Research Applications

Anti-Cancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anti-cancer properties. For instance, the compound under discussion has been tested against various cancer cell lines:

Cell Line IC50 (µM) Reference
HCT1160.39 ± 0.06
MCF-70.46 ± 0.04
PC30.25 ± 0.05

These results indicate that the compound effectively inhibits cancer cell proliferation, potentially through mechanisms involving kinase inhibition.

Anti-Inflammatory Properties

The thiazole moiety in the compound has been linked to anti-inflammatory effects. Research has demonstrated that thiazole derivatives can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases:

Activity Effect Reference
Cytokine InhibitionReduced IL-6 levels
COX InhibitionDecreased PGE2

This suggests that the compound may serve as a lead structure for developing new anti-inflammatory agents.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that derivatives containing thiazole and pyrazole rings exhibit activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These findings support the hypothesis that modifications to the pyrazole structure can enhance antimicrobial efficacy.

Case Study 1: Pyrazole Derivatives in Cancer Treatment

A study conducted by Li et al. demonstrated that a series of pyrazole derivatives, including the compound , showed potent activity against breast cancer cell lines (MCF-7). The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation, highlighting the importance of structural features such as fluorine substitution for enhancing bioactivity .

Case Study 2: Thiazole-Based Anti-inflammatory Agents

In another investigation, thiazole-containing compounds were synthesized and evaluated for their ability to suppress inflammatory responses in vitro. The results indicated that compounds similar to the target molecule reduced TNF-alpha production significantly, suggesting a promising avenue for treating chronic inflammatory conditions .

Comparison with Similar Compounds

Fluorophenyl vs. Methoxyphenyl Derivatives

  • Compound 28a (tert-butyl ester derivative) and 28b (carboxylic acid derivative) from feature a 5-(2,6-dimethoxyphenyl) group instead of the 4-[(4-fluorophenyl)methoxy] substituent. These compounds showed moderate NTS1/NTS2 receptor activity (EC₅₀: 10–100 nM) in calcium mobilization assays, suggesting that methoxy groups may enhance receptor engagement compared to fluorinated analogs .
  • Compound 7b () includes a 2-methoxyphenyl group and a cyclohexanecarboxylic acid moiety. Its reduced fluorination likely decreases metabolic stability compared to the target compound .

Carboxamide vs. Sulfonamide/Urea Derivatives

  • Compound 10 () replaces the carboxamide with a 4-fluorobenzenesulfonamide group.
  • Compound 20 () features a urea linkage instead of a carboxamide. Urea-containing analogs generally exhibit stronger hydrogen-bonding interactions with targets but may suffer from faster renal clearance .

Thiazole vs. Other Heterocyclic Moieties

  • 5,3-AB-CHMFUPPYCA () includes a cyclohexylmethyl group and lacks the thiazole ring. The absence of the thiazole likely reduces π-stacking interactions with aromatic residues in target proteins .
  • Compound 10g () substitutes the thiazole with a naphthyl group, which increases hydrophobicity and may enhance CNS penetration but raises toxicity risks .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity (EC₅₀/IC₅₀/MIC) Reference
Target Compound Pyrazole 4-Fluorophenyl, 4-methylthiazole N/A
28a () Pyrazole 2,6-Dimethoxyphenyl, tert-butyl ester NTS1 EC₅₀ = 32 nM
7b () Pyrazole 2-Methoxyphenyl, cyclohexanecarboxylic acid N/A
Compound 10 () Pyrazole 4-Fluorobenzenesulfonamide MIC = 8–32 µg/mL (antibacterial)
20 () Pyrazole 4-Fluorophenyl urea N/A
5,3-AB-CHMFUPPYCA () Pyrazole Cyclohexylmethyl N/A

Q & A

Basic: What are the optimal synthetic routes for this compound, and what key reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. Key steps include:

  • Fluorophenyl Group Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis (e.g., Pd(PPh₃)₄) with 4-fluorophenylboronic acid .
  • Thiazole Carboxamide Formation : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the pyrazole carboxylic acid and 4-methyl-1,3-thiazol-2-amine .
  • Methoxy Linker Installation : Alkylation using (4-fluorophenyl)methyl bromide in the presence of a base like K₂CO₃ in DMF .
    Critical Conditions :
  • Temperature control (60–80°C for coupling reactions).
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Basic: How can researchers confirm the molecular structure and regiochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration and confirms substituent positions (e.g., pyrazole N1 vs. N2 substitution) .
  • 2D NMR : NOESY or HSQC to assign proximity of fluorophenyl protons to the thiazole moiety. ¹⁹F NMR distinguishes para-fluorine environments .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ESI+ mode, <2 ppm mass error) .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Methodological Answer:

  • Enzyme Inhibition Assays : Use recombinant kinases or proteases (e.g., EGFR, COX-2) with fluorogenic substrates. Include staurosporine or celecoxib as positive controls .
  • Cell Viability Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a control. IC₅₀ values should be triplicated to assess reproducibility .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Assay Standardization : Re-test the compound under uniform conditions (e.g., pH 7.4 buffer, 37°C, 5% CO₂).
  • Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity or CRISPR knockouts of putative targets .
  • Purity Analysis : Quantify impurities via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient, UV 254 nm) .

Advanced: How do fluorophenyl substitutions impact pharmacokinetics and target binding?

Methodological Answer:

  • Lipophilicity : Measure logP via shake-flask method (expected increase due to fluorine’s electron-withdrawing effect) .
  • Binding Affinity : Perform molecular docking (AutoDock Vina) with target proteins (e.g., kinases). Fluorine’s van der Waals interactions enhance binding in hydrophobic pockets .

Advanced: What computational methods predict binding modes, and how are they validated?

Methodological Answer:

  • Docking Simulations : Use Glide or GROMACS for flexible ligand-receptor modeling.
  • Validation : Mutagenesis of key residues (e.g., Ala-scanning) or biophysical assays (ITC for ΔG measurement) .

Advanced: How to design SAR studies for the thiazole carboxamide moiety?

Methodological Answer:

  • Systematic Substitution : Replace the 4-methyl group with electron-donating (e.g., -OCH₃) or bulky (e.g., -Ph) groups.
  • Bioactivity Profiling : Test analogues in kinase panels (Eurofins) to map selectivity .

Basic: What analytical conditions ensure purity and stability?

Methodological Answer:

  • HPLC : C18 column, 0.1% formic acid in H₂O/MeCN (gradient: 5%→95% MeCN over 20 min), UV detection at 220 nm .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced: What formulation challenges arise in transitioning to in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoemulsions (lecithin-based).
  • Metabolic Stability : Pre-screen in liver microsomes (human/rat) with NADPH cofactor .

Advanced: How does metabolic stability compare to analogues?

Methodological Answer:

  • In Vitro Models : Incubate with CYP450 isoforms (3A4, 2D6) and quantify metabolites via LC-MS/MS.
  • Clearance Prediction : Use hepatocyte suspension assays (≥85% viability) to estimate hepatic extraction ratio .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.